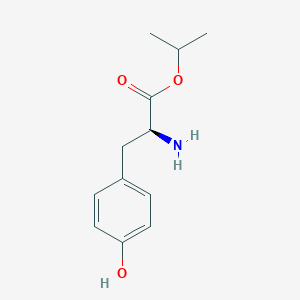

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate” is a derivative of tyrosine . It has the molecular formula C9H11NO3 and a molecular weight of 181.1885 .

Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is OUYCCCASQSFEME-UHFFFAOYSA-N .Mecanismo De Acción

Target of Action

L-tyrosine isopropyl ester, also known as (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate, is a derivative of the amino acid L-tyrosine . The primary targets of this compound are likely to be similar to those of L-tyrosine, which plays a crucial role in protein synthesis and is a precursor of several important bioactive compounds, including neurotransmitters and hormones .

Mode of Action

It is known that l-tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . As an ester of L-tyrosine, L-tyrosine isopropyl ester may interact with its targets in a similar manner, undergoing enzymatic transformations to produce various bioactive compounds.

Biochemical Pathways

L-tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway and can be modified to produce a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols . These compounds are commonly applied in the feed, pharmaceutical, and fine chemical industries . L-tyrosine isopropyl ester, as a derivative of L-tyrosine, may participate in similar biochemical pathways.

Pharmacokinetics

It is known that l-tyrosine alkyl esters, including l-tyrosine isopropyl ester, are used as prodrugs for l-tyrosine . These esters are more lipophilic and absorbed faster than L-tyrosine, and they are hydrolyzed under physiological conditions to release L-tyrosine . This suggests that L-tyrosine isopropyl ester may have favorable ADME properties and bioavailability.

Result of Action

The molecular and cellular effects of L-tyrosine isopropyl ester’s action are likely to be similar to those of L-tyrosine, given their structural similarity. L-tyrosine is a precursor to several important bioactive compounds, including neurotransmitters like dopamine and norepinephrine, and hormones like thyroid hormones . Therefore, the action of L-tyrosine isopropyl ester may result in the production of these compounds, influencing various physiological processes.

Action Environment

The action, efficacy, and stability of L-tyrosine isopropyl ester may be influenced by various environmental factors. For instance, the rate of hydrolysis of L-tyrosine alkyl esters, including L-tyrosine isopropyl ester, can be affected by factors such as pH and temperature . Furthermore, the interaction of L-tyrosine isopropyl ester with its targets and its participation in biochemical pathways may be influenced by the presence of specific enzymes and cofactors .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also water-soluble, which makes it easy to use in aqueous solutions. However, this compound has some limitations as well. It is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, it can be toxic at high concentrations, so it should be used with caution.

Direcciones Futuras

There are several potential future directions for research on (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate. One possibility is to further study its effects on enzymes and biochemical pathways. Another is to investigate its potential therapeutic applications, such as the treatment of neurological disorders or inflammation. Additionally, this compound could be studied for its potential use as a drug delivery system, or as a tool for drug discovery. Finally, this compound could be studied for its potential use in the development of new chemical synthesis methods.

Métodos De Síntesis

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate can be synthesized from the reaction of 4-hydroxybenzyl alcohol and isopropyl chloroformate in the presence of a base, such as potassium carbonate. This reaction proceeds via a nucleophilic substitution reaction, in which the alcohol is converted to an alkoxide and the isopropyl chloroformate is converted to an isopropyl carbamate. The alkoxide then reacts with the carbamate to form this compound.

Aplicaciones Científicas De Investigación

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate has been studied for its potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to identify and study small molecules that interact with proteins. This compound has also been used to study the structure and function of enzymes, and to study the effects of drugs on enzymes.

Propiedades

IUPAC Name |

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCSDOJYHFGZHH-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2780784.png)

![ethyl 2-((2,2-dioxido-5-phenyl-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2780785.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2780786.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide](/img/structure/B2780787.png)

![7-tert-Butyl-4-chloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2780788.png)

![3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2780790.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2780793.png)